2-(3,4-Dichlorophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one
Description
2-(3,4-Dichlorophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one is a bicyclic heterocyclic compound featuring a fused imidazo[1,5-a]pyridinone core substituted with a 3,4-dichlorophenyl group at position 2 and a thioxo (C=S) moiety at position 2. The 3,4-dichlorophenyl group is a common pharmacophore in bioactive molecules, often associated with enhanced lipophilicity and receptor binding .
Properties
CAS No. |
60726-01-4 |
|---|---|
Molecular Formula |
C13H12Cl2N2OS |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C13H12Cl2N2OS/c14-9-5-4-8(7-10(9)15)17-12(18)11-3-1-2-6-16(11)13(17)19/h4-5,7,11H,1-3,6H2 |
InChI Key |
BXCUDZLQQDOGKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(=O)N(C2=S)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3,4-Dichlorophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one typically involves multiple steps, starting with the preparation of the core hexahydroimidazo[1,5-a]pyridine structure. This is followed by the introduction of the 3,4-dichlorophenyl and thioxo groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-(3,4-Dichlorophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved in these mechanisms are complex and may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Notes:
- Thiazolidinone-Quinoline Hybrids: Substitution with 3,4-dichlorophenyl in thiazolidinone derivatives (e.g., 3-(3,4-dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one) demonstrated significant analgesic activity in rodent models, suggesting the dichlorophenyl moiety’s role in modulating pain pathways .
- BD 1008 : Though structurally distinct (piperidine-ethylamine backbone), its 3,4-dichlorophenyl group contributes to sigma-1 receptor antagonism, highlighting the pharmacophore’s versatility .
Biological Activity
The compound 2-(3,4-Dichlorophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one , often referred to as DCTH , has garnered attention in recent years for its potential biological activities. This article explores the biological activity of DCTH, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DCTH belongs to a class of compounds known for their diverse biological activities. Its structure can be represented as follows:
- Chemical Formula : C₁₃H₁₃Cl₂N₃OS
- Molecular Weight : 304.23 g/mol
- CAS Number : 60726-01-4
The compound features a dichlorophenyl group and a thioxoimidazopyridinone core, contributing to its unique chemical properties that influence its biological interactions.
Antimicrobial Activity
Research has indicated that DCTH exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Table 1: Antimicrobial Efficacy of DCTH
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
DCTH has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines, particularly in breast and colon cancer models. The compound's ability to modulate cell cycle progression and promote caspase-dependent apoptosis has been documented.
Case Study: Colon Cancer Cell Lines
A study examined the effects of DCTH on human colon adenocarcinoma cell lines (HT-29 and LS180). The results indicated:
- Significant Decrease in Cell Viability : Treatment with DCTH resulted in a reduction of cell viability by over 50% at concentrations above 25 µM.
- Mechanism of Action : Flow cytometry analysis revealed that DCTH induces G1 phase arrest, associated with the upregulation of p27 KIP1 and downregulation of cyclin D1.
Neuroprotective Effects
Emerging evidence suggests that DCTH may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of DCTH has been linked to reduced oxidative stress markers and improved cognitive function.
Table 2: Neuroprotective Effects in Animal Models
| Treatment Group | Cognitive Function Improvement (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | - | - |
| DCTH (10 mg/kg) | 30 | 40 |
| DCTH (20 mg/kg) | 50 | 60 |
The biological activity of DCTH can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : DCTH inhibits key enzymes involved in cellular processes, such as DNA replication and protein synthesis.
- Induction of Apoptosis : The compound activates apoptotic pathways through the modulation of Bcl-2 family proteins.
- Oxidative Stress Reduction : By scavenging free radicals, DCTH mitigates oxidative damage in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
